Phenyl phenylacetate

Descripción general

Descripción

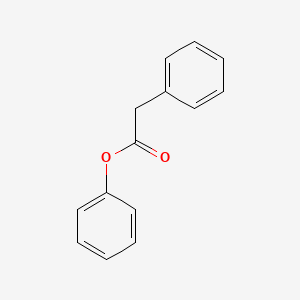

Phenyl phenylacetate is an organic compound that belongs to the ester class of chemicals. It is formed by the esterification of phenylacetic acid and phenol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry. Its chemical structure consists of a phenyl group attached to the carbonyl carbon of the ester, which is further connected to another phenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl phenylacetate can be synthesized through several methods:

Esterification of Phenylacetic Acid and Phenol: This is the most common method. The reaction involves heating phenylacetic acid with phenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Use of Acetic Anhydride: Another method involves the reaction of phenol with acetic anhydride in the presence of a base like pyridine. This method is advantageous as it avoids the use of strong acids and can be carried out at lower temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as catalysts has also been explored to make the process more environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

Phenyl phenylacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenylacetic acid and phenol.

Reduction: It can be reduced to this compound alcohol using reducing agents like lithium aluminum hydride.

Substitution Reactions: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Phenylacetic acid and phenol.

Reduction: this compound alcohol.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Phenyl phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound in studies involving ester hydrolysis and enzyme catalysis.

Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable esters.

Industry: It is widely used in the fragrance and flavor industry due to its pleasant aroma.

Mecanismo De Acción

The mechanism of action of phenyl phenylacetate involves its interaction with various molecular targets:

Ester Hydrolysis: The ester bond in this compound can be hydrolyzed by esterases, leading to the release of phenylacetic acid and phenol.

Enzyme Interaction: It can act as a substrate for enzymes involved in ester hydrolysis, providing insights into enzyme kinetics and specificity.

Comparación Con Compuestos Similares

Phenyl phenylacetate can be compared with other similar esters such as:

Methyl Phenylacetate: Similar in structure but has a methyl group instead of a phenyl group. It is also used in fragrances but has a different aroma profile.

Ethyl Phenylacetate: Contains an ethyl group and is used in flavorings and fragrances.

Phenethyl Phenylacetate: Has an additional ethyl group on the phenyl ring, leading to different chemical properties and applications.

Uniqueness: this compound is unique due to its dual phenyl groups, which contribute to its distinct aroma and chemical reactivity. This makes it particularly valuable in the fragrance industry and as a model compound in scientific research.

Actividad Biológica

Phenyl phenylacetate, a derivative of phenylacetate, has garnered interest in various biological contexts due to its potential therapeutic applications and metabolic pathways. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, clinical applications, and metabolic implications based on a synthesis of recent research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group, resulting from the combination of phenol and acetic acid. Its molecular formula is , indicating that it consists of two phenyl groups attached to an acetate moiety. This structure contributes to its unique biological properties.

Nonlinear Pharmacokinetics

Research has shown that phenylacetate exhibits nonlinear pharmacokinetics, which complicates its dosing regimens in clinical settings. A Phase I study indicated that when administered at doses of 125 mg/kg and 150 mg/kg twice daily, the drug induced its own clearance by approximately 27% over a two-week period. This self-induction can lead to drug accumulation and potential dose-limiting toxicities, particularly affecting the central nervous system .

| Dose (mg/kg) | Administration Frequency | Clearance Induction (%) | Notable Toxicities |

|---|---|---|---|

| 125 | Twice daily | 27 | Reversible CNS depression |

| 150 | Twice daily | Not specified | CNS effects observed |

Anticancer Activity

Phenylacetate has been investigated for its anticancer properties, particularly in hematological malignancies and solid tumors. In a clinical trial involving patients with refractory malignant glioma and hormone-independent prostate cancer, some patients exhibited partial responses or significant declines in tumor markers following treatment with phenylacetate . The findings suggest that high-grade gliomas and advanced prostate cancer may be suitable targets for further clinical trials.

Role in Depression Diagnosis

Phenylacetate levels in urine have been proposed as a biomarker for diagnosing unipolar major depressive disorders. A study found that patients with major depressive disorder excreted lower amounts of phenylacetate compared to healthy controls, suggesting its potential utility as a diagnostic marker . This relationship underscores the compound's relevance in psychiatric contexts.

Phenylacetate's biological activity is attributed to several mechanisms:

Case Studies

- Phase I Clinical Trial : In this trial, patients receiving phenylacetate showed varying degrees of response based on tumor type. One patient with malignant glioma achieved a partial response after treatment .

- Depression Marker Study : A study measuring urinary excretion of phenylacetate found significant differences between depressed patients and healthy controls, supporting its role as a potential diagnostic tool for depression .

Propiedades

IUPAC Name |

phenyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVNNHYNCCJCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222527 | |

| Record name | Phenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-01-0 | |

| Record name | Phenyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.